molecular formula C8H10ClNO2 B1339606 O-Benzoyl-N-methylhydroxylamine Hydrochloride CAS No. 27130-46-7

O-Benzoyl-N-methylhydroxylamine Hydrochloride

Cat. No.: B1339606
CAS No.: 27130-46-7
M. Wt: 187.62 g/mol
InChI Key: FTCDQNQIGUCFSA-UHFFFAOYSA-N
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Description

O-Benzoyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a white to almost white powder or crystalline solid. This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis.

Biochemical Analysis

Biochemical Properties

O-Benzoyl-N-methylhydroxylamine Hydrochloride plays a significant role in biochemical reactions, particularly in the α-acyloxylation of aldehydes and ketones . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an electrophilic aminating reagent, facilitating the hydroamination of substrates such as styrene and cinnamyl alcohol . The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the target biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it acts as an electrophilic aminating reagent, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can result in changes in the structure and function of the target biomolecules, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 136°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Understanding the specific metabolic pathways and interactions of this compound is essential for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its localization and accumulation. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different cellular compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzoyl-N-methylhydroxylamine Hydrochloride can be synthesized through the reaction of N-methylhydroxylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: O-Benzoyl-N-methylhydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

    Electrophilic Amination: It acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes. The reactions are typically carried out under mild conditions.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Electrophilic Amination: The major products are amines or amides, depending on the specific reaction conditions and substrates used.

    Substitution Reactions: The products vary based on the nucleophile used but generally include substituted benzoyl derivatives.

Scientific Research Applications

O-Benzoyl-N-methylhydroxylamine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent for the α-acyloxylation of aldehydes and ketones, facilitating the formation of α-acyloxy ketones.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    O-Benzoylhydroxylamine: Similar in structure but lacks the methyl group on the nitrogen atom.

    N-Methylhydroxylamine: Similar in structure but lacks the benzoyl group.

Uniqueness: O-Benzoyl-N-methylhydroxylamine Hydrochloride is unique due to its dual functionality, combining the properties of both benzoyl and methyl groups. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.

Properties

IUPAC Name

methylamino benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCDQNQIGUCFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469472
Record name O-Benzoyl-N-methylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27130-46-7
Record name O-Benzoyl-N-methylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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